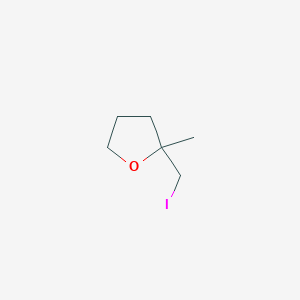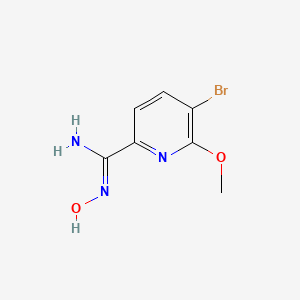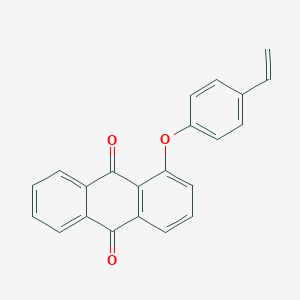
1-(4-Ethenylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethenylphenoxy)anthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a 4-ethenylphenoxy substituent, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-(4-Ethenylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-ethenylphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-(4-Ethenylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium or copper. Reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
科学的研究の応用
1-(4-Ethenylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of anthraquinones are used in pharmaceuticals for their therapeutic effects.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-(4-Ethenylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to various biological effects.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
1-(4-Ethenylphenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 9,10-anthraquinone, 1,4-diaminoanthraquinone, and 1,4,5,8-tetrahydroxyanthraquinone.
Uniqueness: The presence of the 4-ethenylphenoxy group distinguishes it from other anthraquinones, imparting unique chemical and physical properties that can be exploited in various applications.
特性
CAS番号 |
402830-06-2 |
|---|---|
分子式 |
C22H14O3 |
分子量 |
326.3 g/mol |
IUPAC名 |
1-(4-ethenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H14O3/c1-2-14-10-12-15(13-11-14)25-19-9-5-8-18-20(19)22(24)17-7-4-3-6-16(17)21(18)23/h2-13H,1H2 |
InChIキー |
CFGSEYGRMVFUOE-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
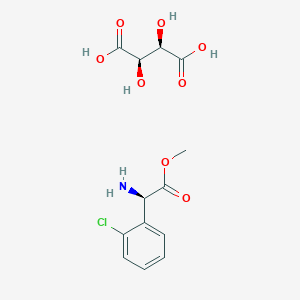


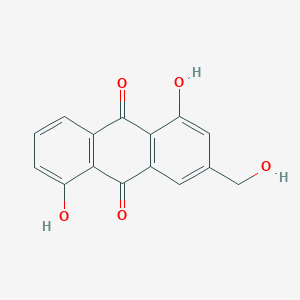
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
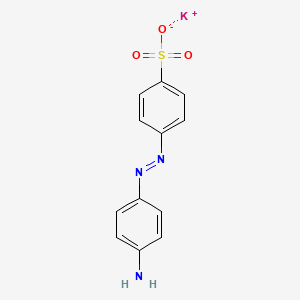
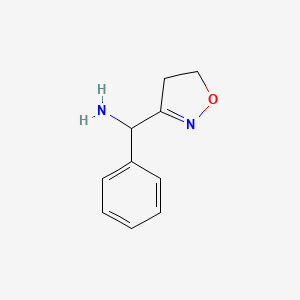
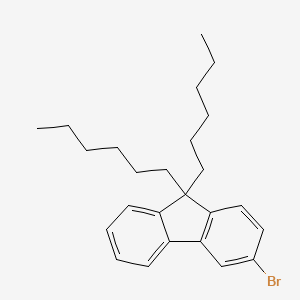
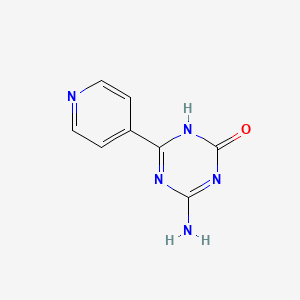
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
